Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one is a steroidal compound characterized by its unique epoxy and hydroxyl functional groups. This structure imparts significant reactivity and versatility, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of more complex steroid derivatives. The epoxy ring at C16-C17 enhances its potential for selective ring-opening reactions, enabling tailored modifications for pharmaceutical or research applications. Its 3b-hydroxyl group further facilitates functionalization, offering a handle for further synthetic elaboration. The compound’s well-defined stereochemistry ensures consistency in downstream reactions, making it a reliable building block for steroid-based drug discovery and development.
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one structure
974-23-2 structure
Product Name:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
CAS No:974-23-2
MF:C21H30O3
MW:330.461106777191
MDL:MFCD00135147
CID:40432
PubChem ID:24894584
Update Time:2025-05-22

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Chemical and Physical Properties

Names and Identifiers

    • 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
    • 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
    • 16,17-Epoxy-3-hydroxypregn-5-en-20-one
    • EPOXYPREGNENOLONE
    • 16,17-ALPHA EPOXY PREGNENOLONE
    • 16,17-EPOXYPREGNENOLONE
    • 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
    • 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
    • 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
    • 16,17-α Epoxypregnenolone
    • 16,17-alpha Epoxy Pregenenolone
    • 16α,17α-Epoxypregnenolone
    • 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
    • (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
    • 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
    • Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
    • 16,17α-Epoxypregnenolone
    • 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
    • 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
    • 16α,17α-Epoxypregn-5-en-3β-ol-20-one
    • 16α,17α-Oxidopregnenolone
    • 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
    • 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
    • NSC 122401
    • 16,17alpha-epoxypregnenolone
    • 16A,17A-epoxypregnenolone
    • 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
    • A Epoxypregnenolone
    • STK801868
    • AS-69036
    • W-100107
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
    • CHEBI:145045
    • 16alpha,17alpha-Oxidopregnenolone
    • BBL029913
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
    • (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
    • 974-23-2
    • A,16
    • 16,17-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
    • Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
    • 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
    • (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
    • G77967
    • CHEMBL2112757
    • 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
    • BDBM50407983
    • NS00042113
    • SCHEMBL9622417
    • EINECS 213-548-2
    • 16,17a-Epoxypregnenolone
    • A)-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
    • 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
    • AKOS005622695
    • MDL: MFCD00135147
    • Inchi: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
    • InChI Key: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
    • SMILES: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

Computed Properties

  • Exact Mass: 330.21900
  • Monoisotopic Mass: 330.219
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8A^2
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.1800
  • Melting Point: No data available
  • Boiling Point: 462.3 °C at 760 mmHg
  • Flash Point: 159.4 °C
  • Refractive Index: 1.577
  • PSA: 49.83000
  • LogP: 3.64660

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16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Carbamide peroxide ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 5 °C; 5 °C; 5 °C; 72 h, 5 °C
Reference
An improved process for the preparation of guggulsterones, the pharmacologically active constituents of gugulipid
, India, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Reference
Method for preparing 3β, 16β-dihydroxy-5-ene-20S-methyl-21-amino-pregnane
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Reference
Method for synthesis of 16β,21-epoxy-20S-methyl-5-ene-3β,21β-pregnanediol
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Reference
Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3
Chavez-Riveros, Alejandra; Cruz Noriega, Abigail; Ramirez Apan, Maria Teresa; Miranda, Luis D.; Bratoeff, Eugene, Steroids, 2018, 131, 37-45

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 °C; 23 h, 5 °C
1.2 Reagents: Water
Reference
process for the preparation of cyproterone acetate from solasodine
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt → 15 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  24 h, 5 °C
Reference
The first syntheses of 16β-chloro- and 16β-bromocyproterone acetate
Sakee, Uthai; Kongkathip, Ngampong; Kongkathip, Boonsong, Synthetic Communications, 2003, 33(10), 1695-1706

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 min, 0 °C; overnight
Reference
Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin
Valiullina, Z. R.; Khasanova, L. S.; Miftakhov, M. S., Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  24 - 26 °C; 4 - 5 h, 30 - 32 °C
Reference
Improved method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnene-20-one
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  26 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  31 °C; 31 °C → 34 °C; 3 h, 34 °C
Reference
Method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnen-20-one
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Lead dioxide ,  Sodium chloride Solvents: Water ,  Decanediol ;  110 min, 46 °C
1.2 Reagents: Zinc benzoate ;  46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
Reference
Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: 1,1-Diamino-1-hydroperoxymethanol ;  72 h, 5 °C
Reference
Process for preparing guggulsterones from 16-dihydropegnenolone acetate
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  < 15 °C; 8 h, rt
Reference
A steroidal alkaloid hydrochloride, its preparation method and application
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Reference
21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitations
Huy, L. D.; Diep, N. T., Pharmaceutical Chemistry Journal, 2011, 45(9), 552-555

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Reference
Direct α-hydroxylation of 17β-acetyl steroids using phenyliodosodiacetate
Huy, Luu Duc; Diep, Nguyen Thi, Advances in Natural Sciences (Hanoi, 2002, 3(2), 179-184

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Reference
Synthesis and Identification of Pregnenolone Derivatives as Inhibitors of Isozymes of 5α-Reductase
Chavez-Riveros, Alejandra; Bratoeff, Eugene; Heuze, Yvonne; Soriano, Juan; Moreno, Isabel; et al, Archiv der Pharmazie (Weinheim, 2015, 348(11), 808-816

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  5 - 24 h, 30 - 40 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 6 - 7
Reference
Process for preparation of 16-β-methylsterides compound as pharmaceutical intermediate
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  36 h, rt
Reference
Epoxidation Activities of Human Cytochromes P450c17 and P450c21
Yoshimoto, Francis K.; Peng, Hwei-Ming; Zhang, Haoming; Anderson, Sean M.; Auchus, Richard J., Biochemistry, 2014, 53(48), 7531-7540

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, rt
Reference
Synthesis of epoxy-progesterone derivatives and spectroscopic analysis
Sun, Feng-qin; Lu, He-rong; Ge, Wen-zhong, Fenzi Kexue Xuebao, 2007, 23(3), 209-212

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water
Reference
Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives
Litvinovskaya, R. P.; Drach, S. V.; Khripach, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  4 h, rt
Reference
Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21
Silva-Ortiz, Aylin Viviana; Bratoeff, Eugene; Ramirez-Apan, Maria Teresa; Garcia-Becerra, Rocio; Ordaz-Rosado, David; et al, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:974-23-2)16,17-环氧孕烯醇酮
Order Number:LE2472712
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:974-23-2)16,17-Epoxypregnenolone
Order Number:sfd11554
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one

Recent Advances in the Study of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2): A Comprehensive Research Brief

The compound 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and pharmaceutical sciences. This research brief aims to provide an up-to-date overview of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and potential clinical applications. The findings presented here are based on a thorough review of recent academic literature, industry reports, and technical documents.

Recent studies have highlighted the unique structural features of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one, which contribute to its diverse biological activities. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach to synthesize 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one with improved efficiency and reduced environmental impact.

In terms of biological activity, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one has shown promising results in preclinical models. A recent investigation revealed its potent anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Additionally, the compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

Further research has explored the pharmacokinetic and pharmacodynamic profiles of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. A study conducted by a team at the University of Cambridge (2024) utilized advanced mass spectrometry techniques to characterize the compound's metabolism and distribution in vivo. The results indicated favorable bioavailability and a relatively long half-life, which are critical factors for its development as a drug candidate.

Despite these promising findings, challenges remain in the clinical translation of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. Issues such as formulation stability, dose optimization, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression into clinical trials.

In conclusion, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural and biological properties offer exciting opportunities for therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the remaining challenges in its path to clinical application.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:974-23-2)16,17-环氧孕烯醇酮
LE2472712
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:974-23-2)16,17-Epoxypregnenolone
sfd11554
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email